molecular formula C8H15NO2 B1450675 4-(3-Methylbutyl)-1,3-oxazolidin-2-one CAS No. 1936484-74-0

4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Cat. No. B1450675
M. Wt: 157.21 g/mol
InChI Key: DJYHWUZNQDCXSW-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula . It may also include its common names and synonyms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process often involves the use of catalysts and specific conditions of temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including X-ray crystallography , NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Synthetic Organic Chemistry

  • The 1,3-oxazolidin-2-one nucleus, a component of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, is extensively utilized in synthetic organic chemistry and medicinal chemistry. It is used as a chiral auxiliary in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its popularity increased following the introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, leading to significant research interest and numerous publications (Zappia et al., 2007).

Antibacterial Agents

  • Oxazolidinones, including 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, are novel antibacterial agents that inhibit bacterial protein synthesis. They show effectiveness against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds are not cross-resistant to common antibiotics and have shown bactericidal effects against certain strains (Zurenko et al., 1996).

Carbon Dioxide Fixation

  • 4-Methylene-1,3-oxazolidin-2-ones, related to 4-(3-Methylbutyl)-1,3-oxazolidin-2-one, can be synthesized from primary amines and carbon dioxide under supercritical conditions. This synthesis does not require additional catalysts or solvents, indicating an environmentally friendly approach to chemical fixation of carbon dioxide (Xu et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound and areas of research interest. This could include its use in the synthesis of other compounds, its potential therapeutic uses, or its environmental impact .

properties

IUPAC Name

4-(3-methylbutyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHWUZNQDCXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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